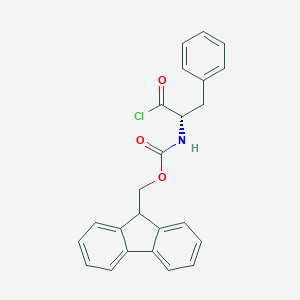

Fmoc-L-phenylalanyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449033 | |

| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-57-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Fmoc-L-phenylalanyl Chloride

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and applications of this compound, a key intermediate in solid-phase peptide synthesis (SPPS).

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl chloride (this compound) is an activated amino acid derivative crucial for the efficient formation of peptide bonds, particularly in challenging coupling reactions involving sterically hindered or N-alkylated amino acids.[1][2] The conversion of the carboxylic acid of Fmoc-L-phenylalanine to a more reactive acid chloride facilitates rapid and efficient acylation of the N-terminal amine of a growing peptide chain. This guide details the underlying chemical principles and practical methodologies for its preparation.

Core Synthesis Mechanism

The synthesis of this compound from Fmoc-L-phenylalanine is a classic example of nucleophilic acyl substitution. The process involves the activation of the carboxylic acid group using a suitable chlorinating agent, followed by nucleophilic attack by a chloride ion.

Key Steps:

-

Activation of the Carboxyl Group: The reaction is initiated by treating N-protected Fmoc-L-phenylalanine with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is unstable and poised for subsequent reaction.

-

Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated from the thionyl chloride, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate Collapse: The attack forms a tetrahedral intermediate which subsequently collapses, leading to the elimination of sulfur dioxide (SO₂) and a chloride ion, resulting in the final product, this compound.

It is critical that the alpha-amino group of phenylalanine is protected by the Fmoc group prior to this reaction to prevent unwanted polymerization and other side reactions.[4]

References

The Role of Fmoc-L-phenylalanyl Chloride in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, particularly in the context of drug discovery and development, the efficient and stereochemically pure formation of peptide bonds is paramount. Fmoc-L-phenylalanyl chloride, the acyl chloride derivative of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, serves as a highly reactive building block for the introduction of the phenylalanine residue. Due to its heightened reactivity, it is especially valuable in overcoming the challenges posed by sterically hindered amino acids and "difficult" peptide sequences. This technical guide provides a comprehensive overview of the synthesis, applications, and handling of this compound, with a focus on its practical implementation in solid-phase peptide synthesis (SPPS).

Core Applications of this compound

The primary application of this compound is as a potent acylating agent in peptide synthesis. Its high reactivity makes it particularly suitable for:

-

Coupling to Sterically Hindered Amino Acids: The formation of peptide bonds involving N-methylated amino acids or other sterically demanding residues can be sluggish with standard coupling reagents. The high electrophilicity of the acyl chloride in this compound facilitates these challenging couplings.

-

Overcoming Aggregation: During the synthesis of long or hydrophobic peptides, chain aggregation can hinder reaction kinetics. The rapid coupling rates achievable with this compound can help to minimize aggregation-related side reactions.

-

Specialized Chemical Modifications: Beyond standard peptide synthesis, it can be employed in the acylation of various nucleophiles in the development of peptidomimetics and other complex organic molecules.

It is important to note that due to its high reactivity and susceptibility to hydrolysis and side reactions, this compound is most commonly generated in situ from the corresponding stable Fmoc-L-phenylalanine.

Synthesis and In Situ Generation

While the isolation of this compound is challenging due to its instability, its in situ generation is a widely adopted and effective strategy. The most common methods involve the treatment of Fmoc-L-phenylalanine with a chlorinating agent immediately prior to the coupling reaction.

Experimental Protocol: In Situ Generation of this compound with Thionyl Chloride

This protocol details the in situ generation of this compound for immediate use in a coupling reaction.

Materials:

-

Fmoc-L-phenylalanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Resin-bound peptide with a free N-terminal amine

-

Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon atmosphere

Procedure:

-

Preparation of Fmoc-L-phenylalanine Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fmoc-L-phenylalanine (3 equivalents relative to the resin loading) in anhydrous DCM.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of anhydrous DMF. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred solution.

-

Formation of the Acid Chloride: Allow the reaction mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all volatile reagents are removed to prevent side reactions in the subsequent coupling step.

-

Coupling Reaction: Immediately redissolve the resulting this compound residue in anhydrous DCM or DMF. Add this solution to the reaction vessel containing the swelled and deprotected peptide-resin. Add DIPEA (3-4 equivalents) to neutralize the HCl generated during the coupling.

-

Reaction Monitoring and Work-up: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a Kaiser test. Once complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

Synthesis of the Precursor: Fmoc-L-phenylalanine

The quality of the starting Fmoc-L-phenylalanine is critical for the successful generation and application of the acid chloride.

Experimental Protocol: Synthesis of Fmoc-L-phenylalanine

Materials:

-

L-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolution of L-phenylalanine: Dissolve L-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve Fmoc-Cl (1.0 equivalent) in 1,4-dioxane.

-

Reaction: Cool the L-phenylalanine solution to 0 °C in an ice bath. Add the Fmoc-Cl solution dropwise with vigorous stirring.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 4 hours and then at room temperature overnight.

-

Work-up: Add water to the reaction mixture and wash with diethyl ether to remove any unreacted Fmoc-Cl.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl. A white precipitate of Fmoc-L-phenylalanine will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[1]

Quantitative Data and Performance Comparison

The choice of coupling method significantly impacts the efficiency and purity of the synthesized peptide. While specific quantitative data for this compound is often sequence-dependent, a general comparison with other common coupling reagents provides valuable context.

| Coupling Reagent Class | Relative Reactivity | Typical Coupling Time | Potential for Racemization | Notes |

| Acyl Chlorides (e.g., this compound) | Very High | 30 - 90 minutes | Moderate to High | Highly effective for hindered couplings, but requires careful control of reaction conditions to minimize racemization. Often generated in situ. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | High | 15 - 60 minutes | Low to Moderate | Widely used and very effective. HATU is generally considered more reactive and less prone to racemization than HBTU, especially for hindered amino acids. |

| Carbodiimides (e.g., DIC/HOBt) | Moderate | 60 - 180 minutes | Low | A cost-effective and reliable method for standard couplings. Slower reaction times may be a disadvantage for difficult sequences. |

| Phosphonium Salts (e.g., PyBOP) | High | 30 - 90 minutes | Low | Offers high reactivity with a low risk of racemization. Byproducts are generally non-toxic. |

Signaling Pathways and Experimental Workflows

Reaction Mechanism: In Situ Formation of this compound

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A simplified workflow of a typical Fmoc-SPPS cycle.

Handling and Storage

Given the reactive nature of this compound, stringent handling and storage procedures are essential.

-

Moisture Sensitivity: Acyl chlorides are highly susceptible to hydrolysis. All glassware must be flame-dried, and all solvents and reagents must be anhydrous. Operations should be conducted under an inert atmosphere (nitrogen or argon).

-

Storage: If isolated, this compound should be stored in a desiccator at low temperatures (typically -20°C) and under an inert atmosphere. However, due to its limited stability, prolonged storage is not recommended.

-

Safety: Thionyl chloride and other chlorinating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound is a powerful but challenging reagent in the arsenal of the peptide chemist. Its high reactivity offers a distinct advantage for the synthesis of complex and sterically hindered peptides where standard coupling methods may fall short. The predominant and recommended use of this reagent is through its in situ generation, which mitigates issues of instability and minimizes the formation of side products. A thorough understanding of its reactivity, coupled with meticulous experimental technique, enables researchers, scientists, and drug development professionals to effectively leverage this compound for the successful synthesis of target peptides.

References

A Technical Guide to the Stability and Storage of Fmoc-L-phenylalanyl chloride

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-phenylalanyl chloride is a highly reactive amino acid derivative crucial for the synthesis of peptides, particularly in the creation of complex therapeutic molecules. As an acyl chloride, its high electrophilicity makes it an excellent acylating agent but also renders it susceptible to degradation.[1][2][3][4] Proper understanding and control of its stability and storage are paramount to ensure reagent integrity, experimental reproducibility, and the successful synthesis of high-purity target peptides. This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical protocols for this compound.

Chemical Stability and Degradation

The primary factor governing the stability of this compound is its extreme sensitivity to moisture. Like other acyl chlorides, it readily undergoes hydrolysis, which is the principal pathway of degradation.[1][2]

Hydrolysis Pathway: In the presence of water, the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic oxygen atom of water. This reaction leads to the cleavage of the carbon-chlorine bond, yielding Fmoc-L-phenylalanine and hydrochloric acid (HCl) as byproducts.[2][3] This degradation is typically undesirable as it consumes the active reagent and introduces impurities into the reaction mixture. Due to this high reactivity, acyl chlorides are known to have a comparatively short shelf-life if not stored under strictly anhydrous conditions.[1]

Recommended Storage and Handling

Given its reactivity, strict adherence to proper storage and handling protocols is essential to maximize the shelf-life and performance of this compound.

Storage Conditions: The consensus from safety data sheets and supplier information is to store the compound under cold, dry, and inert conditions. While specific quantitative stability data is not widely published, the following conditions are recommended to ensure stability.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | -20°C for long-term (months to years) -4°C for short-term (weeks) | Minimizes degradation kinetics. | [5] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) Keep container tightly sealed. | Prevents exposure to atmospheric moisture and oxygen. | [6][7][8] |

| Environment | Store in a desiccator or dry box. | Ensures anhydrous conditions to prevent hydrolysis. | [9] |

| Incompatibilities | Keep away from strong oxidizing agents, acids, and bases. | Avoids violent or undesired chemical reactions. | [7][10] |

Handling Procedures: Due to its hazardous nature, appropriate personal protective equipment (PPE) and engineering controls must be used at all times.

-

Ventilation : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][8][9]

-

Personal Protective Equipment : Wear nitrile gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6][8][9] Acyl chlorides can cause severe chemical burns.[6]

-

Anhydrous Techniques : Use dry glassware, solvents, and tools to prevent accidental hydrolysis of the reagent.[9]

-

Dispensing : Avoid creating dust when weighing or transferring the solid material.[7][8]

Experimental Protocol: Purity Assessment by RP-HPLC

Regularly assessing the purity of this compound is critical, especially for a new batch or a container that has been stored for an extended period. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this analysis.[11][12] This protocol is designed to separate the active compound from its primary hydrolytic degradant, Fmoc-L-phenylalanine.

Objective: To determine the purity of an this compound sample and quantify the percentage of Fmoc-L-phenylalanine impurity.

Instrumentation and Reagents:

-

HPLC system with a UV detector and autosampler.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11][13]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[12]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[12]

-

Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1.0 mg/mL.[12]

-

Crucial: Prepare the sample immediately before analysis to minimize hydrolysis in the aqueous sample solvent.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[13][14]

-

-

HPLC Conditions:

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

The this compound peak will be the major, less retained peak. The hydrolysis product, Fmoc-L-phenylalanine, will appear as a more polar (earlier eluting) peak.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.[11][13]

-

References

- 1. fiveable.me [fiveable.me]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 103321-57-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. lobachemie.com [lobachemie.com]

- 7. peptide.com [peptide.com]

- 8. echemi.com [echemi.com]

- 9. kilobio.com [kilobio.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-L-phenylalanyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl chloride (Fmoc-L-phenylalanyl chloride), a key reagent in peptide synthesis and a building block for advanced biomaterials. This document details its chemical properties, provides a conceptual framework for its application in solid-phase peptide synthesis (SPPS), and explores the self-assembly characteristics of the closely related Fmoc-L-phenylalanine, which has significant implications for drug delivery and tissue engineering.

Core Properties of this compound

This compound is a derivative of the amino acid L-phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an acid chloride functionality. These features make it a highly reactive building block for the introduction of a phenylalanine residue in peptide chains.

| Property | Value | Citation(s) |

| CAS Number | 103321-57-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₂₀ClNO₃ | [3] |

| Molecular Weight | 405.9 g/mol | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound and other Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and proteins. The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid.[6] Its base-lability is a key feature of the widely used Fmoc/tBu orthogonal protection strategy.[7]

The general cycle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6]

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of an amino acid like L-phenylalanine.

Detailed Methodologies for Key SPPS Steps

1. Resin Preparation and First Amino Acid Coupling:

-

The solid support (e.g., Rink amide resin, 2-chlorotrityl chloride resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[8][9]

-

For resins with a pre-attached linker requiring Fmoc removal, the resin is treated with 20% piperidine in DMF to expose the free amine.[8]

-

The first Fmoc-protected amino acid (e.g., Fmoc-L-phenylalanine) is pre-activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base like DIEA (N,N-Diisopropylethylamine).[7][8]

-

The activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.[7]

2. Fmoc Deprotection:

-

After coupling, the resin is washed thoroughly with DMF to remove excess reagents.[8]

-

The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF. This reaction is a β-elimination that releases the free amine of the peptide chain.[6][10] The progress of this step can be monitored by UV spectroscopy due to the chromophoric nature of the dibenzofulvene byproduct.[10]

3. Subsequent Amino Acid Couplings:

-

Following Fmoc deprotection and washing, the next activated Fmoc-amino acid is coupled to the newly exposed N-terminus.

-

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[6]

4. Cleavage and Purification:

-

Once the synthesis is complete, the peptide is cleaved from the solid support, and any acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[6]

-

The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Self-Assembly and Hydrogel Formation of Fmoc-L-phenylalanine

While this compound is primarily a reactive intermediate, the resulting Fmoc-L-phenylalanine moiety is a well-studied building block for the creation of self-assembling biomaterials, particularly hydrogels.[1][2] These hydrogels have potential applications in drug delivery, cell culture, and tissue engineering.[2]

The self-assembly is a hierarchical process driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl and phenyl groups, and hydrogen bonding between the peptide backbones.[1][4]

Logical Pathway of Self-Assembly

The formation of a hydrogel from Fmoc-L-phenylalanine is a stimulus-induced process, often triggered by a change in pH or temperature.[1][2]

This process typically involves dissolving Fmoc-L-phenylalanine at a basic pH and then lowering the pH, which protonates the carboxylate group and reduces electrostatic repulsion, thereby promoting aggregation and self-assembly into a fibrillar network that entraps water to form the hydrogel.[1] The final structure and mechanical properties of the hydrogel can be influenced by factors such as concentration, pH, and the presence of buffer ions.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chempep.com [chempep.com]

An In-depth Technical Guide to the Safety and Handling of Fmoc-L-phenylalanyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-L-phenylalanyl chloride, a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Hazard Identification and Safety Precautions

This compound is a reactive chemical that requires careful handling. The primary hazards are associated with its lachrymatory nature and its reactivity, particularly with moisture. It is classified as a substance that causes severe skin burns and eye damage.

Table 1: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER/doctor.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and consult a physician.[1][2][3][4] |

| Skin Contact | Immediately remove contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1][2][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][2][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2][3] |

Firefighting Measures

Table 3: Firefighting Guidelines

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3] |

| Specific Hazards | Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][5][6] |

| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[1][3] |

Spillage and Disposal Procedures

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.

-

Personal Precautions: Use personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, vapors, mist, or gas.[1][2][4][7]

-

Containment and Cleanup: For small spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[1][5][6] For large spills, prevent the product from entering drains.[1][2][3]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Safe Handling and Storage

Proper handling and storage are essential to maintain the chemical's stability and prevent accidents.

-

Handling:

-

Storage:

Table 4: Storage Conditions

| Parameter | Condition |

| Temperature | Short-term: Refrigerate. Long-term: -20°C.[5][8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., argon) in a desiccator to prevent hydrolysis.[9] |

| Container | Use airtight, light-resistant containers.[9] |

Physical and Chemical Properties

Table 5: Physical and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C24H20ClNO3[8] |

| Molecular Weight | 405.87 g/mol [8] |

| Appearance | White to light yellow crystalline solid.[1][5] |

| Melting Point | 62 - 64 °C (for Fmoc-chloride)[1] |

| Solubility | Insoluble in water. Soluble in polar organic solvents like DMF and NMP.[10] |

| Boiling Point | No data available |

| Flash Point | No data available |

Reactivity and Stability

Table 6: Reactivity and Stability Profile

| Aspect | Details |

| Chemical Stability | Stable under recommended storage conditions.[1][5][6] Moisture-sensitive.[9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, alcohols, and amines.[1][5][6] |

| Conditions to Avoid | Moisture, heat, and incompatible products.[5][11] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][5][6] |

| Hazardous Polymerization | Does not occur.[5] |

Experimental Protocols: Safe Use in Peptide Synthesis

This compound is a highly reactive acylating agent used for introducing the Fmoc-L-phenylalanine residue in peptide synthesis. Due to its reactivity, it is often generated in situ or used immediately after preparation.

In Situ Preparation and Coupling of this compound:

This protocol describes the in-situ generation of this compound from Fmoc-L-phenylalanine and its subsequent use in a coupling reaction. This method avoids the isolation of the potentially unstable acid chloride.

-

Preparation:

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend Fmoc-L-phenylalanine in a dry, non-protic solvent (e.g., dichloromethane or THF).

-

Cool the suspension in an ice bath (0°C).

-

-

Activation (In Situ Generation of Acid Chloride):

-

Slowly add a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to the cooled suspension. A catalytic amount of DMF is often used with oxalyl chloride.

-

Stir the reaction mixture at 0°C for 1-2 hours or until the solution becomes clear, indicating the formation of the acid chloride.

-

-

Coupling:

-

In a separate reaction vessel, dissolve the N-terminally deprotected amino acid or peptide resin in a suitable dry solvent (e.g., DMF or DCM).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize any salts and to act as a proton scavenger during the coupling reaction.

-

Slowly add the freshly prepared solution of this compound to the amino component at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete, as monitored by a suitable method (e.g., Kaiser test).

-

-

Work-up:

-

After the coupling is complete, quench any unreacted acid chloride by adding a small amount of water or a primary amine.

-

Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Dry the peptide-resin under vacuum.

-

Safety Considerations during the Protocol:

-

All steps involving the chlorinating agent and the acid chloride must be performed in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

-

Use dry solvents to maintain anhydrous conditions.

Mandatory Visualizations

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. peptide.com [peptide.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 103321-57-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. kilobio.com [kilobio.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to Fmoc Deprotection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability that allows for a mild and orthogonal deprotection strategy.[1][2] This orthogonality is crucial for the synthesis of complex peptides, as it ensures that acid-sensitive side-chain protecting groups and resin linkers remain intact during the iterative removal of the Nα-Fmoc group.[1] This guide provides an in-depth exploration of the chemical mechanism, standard and alternative deprotection conditions, potential side reactions, and detailed experimental protocols for executing and monitoring Fmoc deprotection.

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism, a two-step process that ensures the selective unveiling of the N-terminal amine for the subsequent coupling reaction.[1][3][4]

The process unfolds as follows:

-

Proton Abstraction: A base, typically a secondary amine such as piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][4][5]

-

β-Elimination: This initial deprotonation results in the formation of a carbanion, which is stabilized by the aromatic fluorene system. This unstable intermediate then undergoes an elimination reaction, leading to the cleavage of the C-O bond. This step liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1]

-

Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[1][5] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.[1]

Fmoc Deprotection Reagents and Conditions

While a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) is the most conventional reagent for Fmoc removal, several other bases and conditions have been developed to address specific challenges such as aggregation-prone sequences or to mitigate side reactions.[5][6]

| Reagent/Cocktail | Concentration | Typical Protocol | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 10 min | Standard, well-established, and effective for most sequences.[5] | Can promote aspartimide and diketopiperazine formation.[5] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 10 min | Equivalent efficiency to piperidine; not a controlled substance.[3][5] | Similar propensity for side reactions as piperidine.[5] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Microwave-assisted: specific protocols | Can be advantageous regarding toxicity and reagent handling.[3] | May be less efficient than piperidine and 4-MP at shorter deprotection times.[3][4] |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences, and can suppress diketopiperazine formation.[5] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[5] |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 min for complete removal | Very rapid deprotection, effective for difficult and aggregation-prone sequences.[5] | Requires careful optimization to avoid side reactions. |

Deprotection Kinetics

The rate of Fmoc deprotection can be influenced by the specific amino acid residue and the deprotection reagent employed. The following table provides a summary of deprotection kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH.

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine | ~80 | >95 | >99 |

| Piperidine | ~80 | >95 | >99 | |

| Piperazine | ~80 | >95 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine | <40 | ~70 | >90 |

| Piperidine | <40 | ~70 | >90 | |

| Piperazine | <30 | ~60 | ~85 |

Data interpreted from graphical representations in the source.[2]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection

This protocol outlines a typical two-step deprotection procedure for a resin-bound peptide.[1]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

-

First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate the slurry for 1-3 minutes at room temperature.[1][5]

-

Drain: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next coupling step.

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1][7]

-

Collect Filtrate: Following the second deprotection step (Protocol 1, step 5), collect the filtrate in a volumetric flask of a known volume.

-

Wash and Combine: Wash the resin with a small volume of DMF and add the washing to the volumetric flask.

-

Dilute to Volume: Dilute the collected filtrate to the mark with DMF and ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

-

Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[1][7]

-

Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.

-

A = Absorbance

-

ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[1]

-

c = Concentration (mol/L)

-

l = Path length of the cuvette (typically 1 cm)

-

The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value should correspond to the initial loading of the resin.

Protocol 3: Qualitative Monitoring of Fmoc Deprotection (Kaiser Test)

The Kaiser test, or ninhydrin test, is a colorimetric assay used to detect the presence of free primary amines. A positive result after the deprotection and washing steps confirms the successful removal of the Fmoc group.[1][8]

Materials:

-

Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol[1]

-

Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol[1]

-

Kaiser Test Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine[1]

-

A few beads of the peptide-resin

-

Heat source (heat gun or heating block)

Procedure:

-

After the final DMF wash (Protocol 1, step 6), take a small sample of resin beads (approximately 5-10 mg).

-

Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in a small glass test tube.[1]

-

Heat the tube to 110-120°C for 3-5 minutes.[8]

-

Observe the color:

-

Positive Result (Fmoc group removed): An intense blue or purple color indicates the presence of a free primary amine.

-

Negative Result (Fmoc group present): A yellow or colorless solution indicates the absence of a free primary amine.

-

Common Side Reactions During Fmoc Deprotection

While the Fmoc deprotection is generally a clean and efficient reaction, certain side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. This can lead to the formation of α- and β-peptides and racemization.[5]

-

Diketopiperazine (DKP) Formation: This involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves it from the resin. This is most common when proline is in the second position of the dipeptide.[5]

-

DBF Adduct Formation with the Peptide: If the dibenzofulvene intermediate is not efficiently scavenged by the deprotection base, it can react with the newly liberated N-terminal amine, leading to chain termination.[5]

-

Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization. Cysteine and histidine are particularly susceptible to this side reaction.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Navigating the Synthesis: A Technical Guide to the Solubility of Fmoc-L-phenylalanyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-phenylalanyl chloride is a highly reactive intermediate crucial for specialized applications in peptide synthesis, particularly in solution-phase chemistry and in scenarios requiring a highly activated amino acid derivative. Unlike its more stable carboxylic acid counterpart, Fmoc-L-phenylalanine, the acid chloride is not typically isolated and stored long-term. Consequently, its "solubility" is intrinsically linked to its stability and reactivity in a given solvent. This guide provides an in-depth analysis of the practical solubility and handling of this compound in various organic solvents, based on its synthetic and reactive applications.

Core Concepts: Solubility vs. Reactivity

Qualitative Solubility and Solvent Compatibility

The following table summarizes the qualitative solubility and compatibility of this compound in common organic solvents, inferred from its synthesis and reaction protocols.

| Solvent | Abbreviation | Type | Qualitative Solubility & Compatibility | Key Considerations |

| Dichloromethane | DCM, CH₂Cl₂ | Chlorinated | Good solubility and stability. | The most common solvent for the preparation of Fmoc-amino acid chlorides.[1] Must be anhydrous to prevent hydrolysis. |

| Tetrahydrofuran | THF | Ether | Good solubility and stability. | Often used for subsequent reactions of the acid chloride.[1] Must be anhydrous. |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble, but with potential for reaction. | While a good solvent for Fmoc-amino acids, DMF can contain dimethylamine impurities that can react with the acid chloride.[2] Often used in mixtures with DCM for couplings.[3] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Likely soluble, but with stability concerns. | A strong solvent for peptide synthesis, but can promote decomposition of Fmoc-amino acids over time.[2] Its reactivity with the acid chloride should be considered. |

| Acetonitrile | ACN, CH₃CN | Polar Aprotic | Potentially soluble, but less common. | Used in some specific applications, but its compatibility and the stability of the acid chloride would need to be empirically determined.[4] |

| Water & Protic Solvents (e.g., Alcohols) | - | Protic | Incompatible. | Rapidly reacts to form the corresponding carboxylic acid or ester, respectively. |

Experimental Protocols

The following protocols are representative of the synthesis and use of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of Fmoc-L-phenylalanine to its acid chloride using thionyl chloride.

Materials:

-

Fmoc-L-phenylalanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Hexane

-

Round-bottom flask with a stir bar

-

Reflux condenser with a drying tube

-

Ultrasonic bath (optional)[1]

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend Fmoc-L-phenylalanine (1 equivalent) in anhydrous dichloromethane.

-

Add thionyl chloride (3 equivalents) to the suspension.[1]

-

The reaction can be carried out under several conditions:

-

Ultrasonication: Place the flask in an ultrasonic bath for approximately 30 minutes, monitoring the reaction by TLC until the starting material is consumed.[1]

-

Reflux: Heat the mixture to reflux for 4-5 hours.

-

Room Temperature: Stir at room temperature for over 24 hours.

-

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be triturated with hexane to yield a solid, which is then filtered and dried under vacuum.[1] The product should be used immediately in the next step.

Protocol 2: Use of this compound in a Coupling Reaction

This protocol outlines a general procedure for coupling the freshly prepared acid chloride to an amino component.

Materials:

-

Freshly prepared this compound

-

Amino acid ester hydrochloride or other amine component (1 equivalent)

-

N-Methylmorpholine (NMM) or other non-nucleophilic base (2 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the amino component in anhydrous THF or DCM in a reaction vessel.

-

If the amino component is a hydrochloride salt, add 1 equivalent of NMM to neutralize it.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve the freshly prepared this compound (1 equivalent) in anhydrous THF or DCM.

-

Slowly add the this compound solution to the cooled amino component solution.

-

Add an additional equivalent of NMM to the reaction mixture to neutralize the HCl generated during the coupling.[1]

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate or DCM) and an acidic aqueous solution (e.g., 10% citric acid) to remove the base and any unreacted amino component.[1] The organic layer is then washed, dried, and concentrated to yield the crude dipeptide.

Visualizing the Workflow

The following diagrams illustrate the synthesis and subsequent reaction of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for coupling this compound.

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using Fmoc-L-phenylalanyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid is a critical step that dictates the efficiency and purity of the resulting peptide. While numerous coupling reagents have been developed for this purpose, Fmoc-L-phenylalanyl chloride, an acyl chloride derivative of Fmoc-L-phenylalanine, represents a highly reactive activating agent. Its use can be particularly advantageous for sterically hindered couplings or for accelerating reaction times. However, this heightened reactivity also necessitates careful control of reaction conditions to mitigate potential side reactions, most notably racemization.

These application notes provide a detailed protocol for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS). It also includes a comparative analysis of its theoretical performance against standard coupling reagents and a discussion of potential side reactions and mitigation strategies.

Data Presentation

The following tables summarize the performance of common coupling reagents for the incorporation of Fmoc-phenylalanine and provide a theoretical performance profile for this compound based on its chemical properties.

Table 1: Performance Comparison of Coupling Reagents for Fmoc-Phenylalanine

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HBTU/DIPEA | Aminium Salt | 20-60 minutes | >98 | >95 | Low |

| HATU/DIPEA | Aminium Salt | 15-45 minutes | >99 | >95 | Very Low |

| DIC/HOBt | Carbodiimide | 60-180 minutes | >97 | >95 | Low |

| This compound | Acyl Chloride | 5-30 minutes (estimated) | >99 (expected) | >95 (expected, condition dependent) | Moderate to High (highly condition dependent) |

Note: The data for this compound is an estimation based on the high reactivity of acyl chlorides. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Fmoc-L-phenylalanine.

Materials:

-

Fmoc-L-phenylalanine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend Fmoc-L-phenylalanine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, and then at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and disappearance of starting material by TLC).

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The crude this compound can be used directly or purified by precipitation from a minimal amount of DCM with anhydrous hexane.

-

Dry the resulting white solid under vacuum.

Note: this compound is moisture-sensitive and should be used immediately or stored under anhydrous conditions.

Protocol 2: Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., Glycine methyl ester hydrochloride) in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add the non-nucleophilic base (2.2 equivalents) dropwise to neutralize the hydrochloride and provide the catalytic base for the coupling.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

-

Slowly add the this compound solution to the stirred amino acid ester solution at 0°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.

-

Upon completion, quench the reaction with a small amount of water.

-

Proceed with a standard aqueous workup to isolate the dipeptide.

Protocol 3: Solid-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to a resin-bound amine in the context of Fmoc-SPPS.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in anhydrous DCM or DMF.

-

Drain the solvent.

-

Dissolve this compound (2-3 equivalents relative to resin loading) in anhydrous DCM or DMF.

-

Add the non-nucleophilic base (2-3 equivalents) to the this compound solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 15-60 minutes.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Visualizations

Reaction Mechanism and Potential Side Reactions

Caption: Peptide bond formation using this compound and potential side reactions.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Workflow for a single coupling cycle in SPPS using this compound.

Discussion of Potential Side Reactions

The high reactivity of this compound, while beneficial for coupling speed, increases the risk of several side reactions:

-

Racemization: This is the most significant concern with highly activated amino acids. The formation of a transient oxazolone intermediate is facilitated by the base used for coupling, which can lead to epimerization at the alpha-carbon of the phenylalanine residue. To minimize racemization, it is crucial to use a non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine), pre-activate the acyl chloride for a minimal time, and perform the coupling at low temperatures (e.g., 0°C).

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with sequences containing proline or glycine at the C-terminus. The rapid coupling afforded by this compound can help to mitigate this by quickly forming the peptide bond before cyclization can occur.

-

Double Addition: The high reactivity of the acyl chloride could potentially lead to acylation of nucleophilic side chains (e.g., the hydroxyl group of tyrosine or the epsilon-amino group of lysine) if they are not adequately protected.

Conclusion

This compound is a potent activating agent for peptide synthesis that can offer advantages in terms of reaction speed and for coupling challenging sequences. However, its use requires careful optimization of reaction conditions to control side reactions, particularly racemization. For routine couplings, standard reagents like HBTU or HATU may offer a better balance of reactivity and safety. The protocols provided herein offer a starting point for the successful implementation of this compound in peptide synthesis workflows. Researchers should perform small-scale test couplings to determine the optimal conditions for their specific application.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-L-Phenylalanyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy is widely adopted due to its mild reaction conditions. A critical step in SPPS is the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate amide bond formation. While numerous coupling reagents have been developed, the use of pre-activated amino acid derivatives, such as Fmoc-amino acid chlorides, presents a compelling alternative, particularly for sterically hindered or challenging couplings.

Fmoc-L-phenylalanyl chloride is a highly reactive acylating agent that can drive peptide bond formation rapidly and efficiently. Its high reactivity obviates the need for traditional coupling reagents, potentially simplifying reaction workup and reducing byproducts. However, its handling and the control of potential side reactions, such as racemization, require specific protocols. These application notes provide a comprehensive guide to the use of this compound in SPPS.

Advantages and Considerations

Advantages:

-

High Reactivity: As an acyl chloride, it is one of the most activated forms of a carboxylic acid, leading to very fast coupling reaction times.

-

No Coupling Reagent Byproducts: Eliminates the need for uronium or phosphonium-based coupling reagents and their subsequent byproducts (e.g., tetramethylurea or phosphine oxides), simplifying purification.

-

Cost-Effective: The preparation from Fmoc-L-phenylalanine and a simple chlorinating agent like thionyl chloride can be more economical than using expensive coupling reagents for large-scale synthesis.

Potential Issues and Mitigation:

-

Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. It must be handled under anhydrous conditions.

-

Racemization: The high reactivity can increase the risk of racemization at the α-carbon. This can be minimized by using a non-nucleophilic base for HCl scavenging and maintaining low temperatures during the coupling step.

-

Safety: The synthesis of this compound involves hazardous reagents like thionyl chloride and produces HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

The following tables provide illustrative data comparing the performance of this compound with standard coupling reagents. The data is representative and actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Coupling Reaction Times for a Model Tripeptide (H-Gly-Phe-Ala-NH2)

| Coupling Reagent | Fmoc-L-Phenylalanine Equivalents | Base | Reaction Time (minutes) |

| Fmoc-L-Phe-Cl | 1.5 | DIEA (2.0 equiv.) | 15 - 30 |

| HBTU/HOBt | 3.0 | DIEA (6.0 equiv.) | 60 - 120 |

| HATU/HOAt | 3.0 | DIEA (6.0 equiv.) | 45 - 90 |

| DIC/HOBt | 3.0 | N/A | 120 - 240 |

Table 2: Crude Purity and Yield Comparison

| Coupling Reagent | Crude Purity (%) | Overall Yield (%) |

| Fmoc-L-Phe-Cl | ~90% | ~85% |

| HBTU/HOBt | >95% | >90% |

| HATU/HOAt | >97% | >92% |

| DIC/HOBt | >95% | >90% |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Fmoc-L-phenylalanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Suspend Fmoc-L-phenylalanine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the solution becomes clear.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. Caution: The vapor is corrosive.

-

The resulting crude this compound can be used directly or purified by precipitation from a concentrated DCM solution by the addition of anhydrous diethyl ether.

-

Dry the white solid under high vacuum and store in a desiccator under an inert atmosphere.

Protocol 2: Solid-Phase Peptide Synthesis of a Model Peptide (Ac-Phe-Gly-NH₂) using this compound

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N-Diisopropylethylamine (DIEA)

-

Acetic anhydride

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Gly-OH (Standard Method):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equiv.), HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF.

-

Add DIEA (6 equiv.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Fmoc Deprotection (Second Amino Acid):

-

Repeat step 2.

-

-

Coupling of this compound:

-

Wash the deprotected resin with anhydrous DCM (3 times).

-

In a separate vial, dissolve this compound (1.5 equiv.) in anhydrous DCM.

-

Add the this compound solution to the resin.

-

Add DIEA (2.0 equiv.) to the reaction vessel to neutralize the in-situ generated HCl.

-

Agitate the reaction mixture for 30 minutes at room temperature.

-

Perform a Kaiser test to check for completion. If the test is positive (blue beads), extend the reaction time or perform a recoupling.

-

Drain the reaction solution and wash the resin thoroughly with DCM (5 times) and DMF (3 times).

-

-

N-terminal Acetylation:

-

To the deprotected N-terminus of phenylalanine, add a solution of acetic anhydride (10 equiv.) and DIEA (10 equiv.) in DMF.

-

Agitate for 30 minutes.

-

Drain and wash the resin with DMF (5 times) and DCM (5 times).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Analysis:

-

Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to determine purity and confirm identity.

-

Mandatory Visualization

Caption: SPPS workflow using this compound.

Caption: Coupling reaction with this compound.

Application Notes and Protocols for Fmoc-L-phenylalanyl chloride in Manual Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-L-phenylalanyl chloride in manual solid-phase peptide synthesis (SPPS). While standard Fmoc-L-phenylalanine activated in situ with coupling reagents remains the most common approach, the use of the pre-activated acid chloride offers a highly reactive alternative for specific applications, such as coupling to sterically hindered amino acids or overcoming difficult coupling sequences.

Introduction

In Fmoc-based solid-phase peptide synthesis, the formation of the peptide bond is a critical step. This compound is a highly reactive acylating agent that can drive the coupling reaction to completion, often with shorter reaction times compared to standard carbodiimide or phosphonium/uronium salt-based methods. However, its high reactivity also necessitates careful handling to avoid side reactions, particularly racemization and hydrolysis. This document outlines the protocols for both the direct use of this compound and its in situ generation, along with safety precautions and a comparative analysis of its performance.

Key Advantages and Considerations

| Feature | Description |

| High Reactivity | Can lead to faster coupling times and improved efficiency for difficult couplings. |

| Cost-Effectiveness | In some cases, it may be a more economical alternative to expensive coupling reagents. |

| Potential for Racemization | The high reactivity increases the risk of epimerization, especially with prolonged reaction times or in the presence of excess base.[1] |

| Moisture Sensitivity | Highly susceptible to hydrolysis, requiring anhydrous conditions for storage and handling. |

| Limited Stability | Fmoc-amino acid chlorides are generally less stable than their carboxylic acid counterparts and are often prepared fresh or generated in situ.[2] |

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Experimental Protocols

Protocol 1: Direct Coupling using Pre-formed this compound

This protocol is suitable when using commercially available or freshly prepared this compound.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Coupling Reaction:

-

Dissolve this compound (1.5 - 3.0 equivalents relative to resin loading) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate vessel, add the deprotected resin and a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (2.0 - 4.0 equivalents) in anhydrous DCM.

-

Slowly add the solution of this compound to the resin suspension at 0°C with gentle agitation.

-

Allow the reaction to proceed for 30-60 minutes at 0°C to room temperature.

3. Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

Once the reaction is complete, drain the solvent and wash the resin thoroughly with DCM (3 times) and DMF (3 times).

Protocol 2: In Situ Generation and Coupling of this compound

This method avoids the need to handle the unstable acid chloride directly and is often preferred for achieving high coupling efficiency with minimal side reactions. One common method involves the use of bis(trichloromethyl) carbonate (triphosgene).[2]

1. Resin Preparation:

-

Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

2. In Situ Activation and Coupling:

-

In a separate, dry flask, dissolve Fmoc-L-phenylalanine (1.5 - 3.0 equivalents) and a catalytic amount of pyridine in anhydrous THF.

-

Cool the solution to 0°C and slowly add a solution of bis(trichloromethyl) carbonate (0.5 - 1.0 equivalent) in anhydrous THF. Stir the mixture at 0°C for 10-15 minutes to generate the this compound in situ.

-

To the deprotected resin in the reaction vessel, add a hindered base (e.g., DIEA or 2,4,6-collidine, 2.0 - 4.0 equivalents) in anhydrous THF.

-

Transfer the freshly prepared this compound solution to the resin suspension at 0°C.

-

Allow the coupling reaction to proceed for 30-60 minutes.

3. Monitoring and Washing:

-

Monitor the reaction and wash the resin as described in Protocol 1.

Final Peptide Cleavage and Deprotection

After the peptide sequence is fully assembled, the final cleavage from the resin and removal of side-chain protecting groups are performed.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used. A common cocktail for many peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Data Presentation

The following table summarizes the expected performance of this compound in comparison to standard coupling methods. Note that actual results can vary depending on the peptide sequence, resin, and specific reaction conditions.

| Parameter | This compound | HBTU/HATU | DIC/HOBt |

| Typical Coupling Time | 15 - 60 minutes | 15 - 45 minutes | 60 - 180 minutes |

| Representative Yield | >98% | >99% | >98% |

| Representative Purity | >90% | >95% | >95% |

| Level of Racemization | Low to Moderate | Very Low | Low |

Mandatory Visualizations

Caption: Experimental workflow for manual peptide synthesis using this compound.

Caption: Key properties and consequences of using this compound.

References

Application Notes and Protocols: Fmoc-L-phenylalanyl Chloride Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Date: December 23, 2025

Introduction

The reaction of Fmoc-L-phenylalanyl chloride with primary amines is a fundamental transformation in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This reaction facilitates the formation of a stable amide bond between the phenylalanine residue and a primary amine, a critical step in the construction of peptides, peptidomimetics, and other amine-containing molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of phenylalanine ensures the chemoselective formation of the desired amide bond at the carboxyl terminus.[1][2] This document provides detailed protocols, quantitative data, and workflow diagrams for the successful execution and application of this reaction.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion, resulting in the formation of the amide bond. The presence of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the primary amine reactant.

Applications

The primary application of this reaction is in the synthesis of peptides and related compounds. By coupling Fmoc-L-phenylalanine to a primary amine, a dipeptide building block is formed, which can be further elongated after the removal of the Fmoc group. This methodology is central to both solution-phase and solid-phase peptide synthesis (SPPS).[3][4][5] Furthermore, this reaction is utilized in the development of novel drug candidates by conjugating Fmoc-L-phenylalanine to various amine-containing scaffolds, which can enhance their biological activity, stability, or delivery.[6][7]

Quantitative Data

The yield of the reaction between this compound and primary amines is generally high, though it can be influenced by the steric hindrance and nucleophilicity of the amine, as well as the reaction conditions. The following table summarizes representative yields for the reaction with various primary amines under standardized conditions.

| Primary Amine | Product | Typical Yield (%) | Notes |

| Benzylamine | Fmoc-L-phenylalanyl-benzylamide | 90-98% | A common, unhindered primary amine. |

| Glycine methyl ester | Fmoc-L-phenylalanyl-glycine methyl ester | 85-95% | A representative amino acid ester. |

| Aniline | Fmoc-L-phenylalanyl-anilide | 80-90% | A less nucleophilic aromatic amine. |

| Isopropylamine | Fmoc-L-phenylalanyl-isopropylamide | 75-85% | A sterically hindered primary amine. |

Note: Yields are based on reactions performed under optimal conditions and may vary depending on the specific experimental setup.

Experimental Protocols

Preparation of this compound

Materials:

-

Fmoc-L-phenylalanine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Protocol:

-

Suspend Fmoc-L-phenylalanine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled suspension with vigorous stirring.

-